Agerafenib works by blocking multiple signaling pathways involved in tumor growth and angiogenesis (formation of new blood vessels). It targets specific enzymes known as kinases, which are involved in cell proliferation, survival, and migration. By inhibiting these kinases, Agerafenib disrupts these processes and hinders tumor progression [].
Several kinases are targeted by Agerafenib, including VEGFR (vascular endothelial growth factor receptor), PDGFR (platelet-derived growth factor receptor), FGFR (fibroblast growth factor receptor), and RAF kinases []. This multi-targeted approach aims to disrupt tumor growth at different points, potentially making it more effective than therapies targeting a single pathway.
A significant area of scientific research on Agerafenib involves its effectiveness in treating different types of cancer. Here are some specific examples:
CEP-32496, also known as Agerafenib, is a potent and selective inhibitor of the BRAF V600E mutation, which is commonly associated with various cancers, including melanoma and colorectal cancer. The compound has a molecular formula of C24H22F3N5O5 and a molecular weight of 495.45 g/mol. It was developed to target the serine/threonine protein kinase BRAF, specifically the V600E variant, which plays a crucial role in the MAPK/ERK signaling pathway that regulates cell division and proliferation .
Agerafenib acts as a BRAF inhibitor by competitively binding to the ATP-binding pocket of the mutated BRAF protein []. This disrupts the BRAF signaling pathway, which is essential for uncontrolled cell growth in some cancers. By inhibiting BRAF, Agerafenib can potentially slow down tumor progression.
Agerafenib is currently under investigation, and its safety profile is still being established. Clinical trials have reported side effects such as diarrhea, fatigue, and skin rash []. Further research is necessary to fully understand its long-term effects and potential interactions with other medications.
CEP-32496 exhibits significant biological activity as an inhibitor of BRAF V600E. In vitro studies demonstrate that it selectively induces apoptosis in cancer cell lines harboring the BRAF V600E mutation while sparing normal cells . Its potency is highlighted by its low half-maximal inhibitory concentration (IC50) values, which indicate effective inhibition at nanomolar concentrations. Additionally, CEP-32496 shows potential against other kinases such as c-Raf and c-Kit, expanding its therapeutic applicability .
The synthesis of CEP-32496 can be achieved through several methods:
CEP-32496 is primarily investigated for its application in oncology as a targeted therapy for tumors with BRAF V600E mutations. Its oral bioavailability makes it a convenient option for patients compared to intravenous therapies. Clinical trials have shown promising results in treating melanoma and other solid tumors resistant to conventional therapies . Furthermore, ongoing research explores its potential use in combination therapies to enhance efficacy and overcome resistance mechanisms.
Studies on CEP-32496 have focused on its interactions with various biological targets and pathways:
Several compounds exhibit structural and functional similarities to CEP-32496. Here are some notable examples:
Compound Name | Target | Unique Features |
---|---|---|
Vemurafenib | BRAF V600E | First FDA-approved BRAF inhibitor; less selective than CEP-32496 |
Dabrafenib | BRAF V600E | Highly selective; used in combination with trametinib |
Sorafenib | Multiple kinases | Multi-targeted therapy; less specific for BRAF |
Encorafenib | BRAF V600E | Improved selectivity over vemurafenib; used in combination therapies |
CEP-32496 stands out due to its unique ability to selectively target the BRAF V600E mutation while maintaining a favorable side effect profile compared to other inhibitors. Its oral bioavailability and potential for combination therapy further enhance its therapeutic prospects in oncology .
The complete SMILES notation for CEP-32496 is: CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F. This notation reveals the compound's structural architecture, specifically highlighting the presence of a trifluoromethyl group attached to a tertiary carbon center, which is further connected to an isoxazole ring system. The quinazoline moiety contains two methoxy substituents at the 6 and 7 positions, contributing to the compound's overall lipophilic character.
The International Union of Pure and Applied Chemistry name for CEP-32496 is 1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea. This systematic nomenclature clearly delineates the compound's structural components, including the central urea linkage connecting two distinct heterocyclic systems. The InChI key DKNUPRMJNUQNHR-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications and database searches.
Molecular Property | Value | Reference Method |
---|---|---|
Molecular Formula | C24H22F3N5O5 | PubChem 2.2 |
Molecular Weight | 517.5 g/mol | PubChem 2.2 |
Exact Mass | 517.15730331 Da | PubChem 2.2 |
Monoisotopic Mass | 517.15730331 Da | PubChem 2.2 |
Heavy Atom Count | 37 | PubChem |
Formal Charge | 0 | PubChem |
The synthetic preparation of CEP-32496 has been documented through multiple methodological approaches, with particular emphasis on efficient coupling reactions and purification strategies. A representative synthetic route involves the reaction of compound 2 (200.0 g, 637 mmol) with compound 3 (177.0 g, 596 mmol) in the presence of 4-Dimethylaminopyridine as a catalyst (2.88 g) in isopropyl acetate solvent (4.0 L). The reaction proceeds under controlled temperature conditions at 70°C for 9 hours under an inert atmosphere, yielding the desired product with 96% efficiency.
The purification process involves the addition of heptane (2.0 L) at elevated temperature (70°C) followed by controlled cooling to 20°C. Subsequent filtration and washing with a 1:1 mixture of isopropyl acetate and heptanes provides the pure crystalline material. The final product is dried under vacuum conditions (75 mbar) at 55°C with nitrogen bleed, resulting in 295 g of product with 99.3% purity as determined by high-performance liquid chromatography analysis.
Radiolabeling techniques for CEP-32496 have been developed for positron emission tomography applications, specifically utilizing carbon-11 incorporation. The radiosynthesis of [11C]CEP-32496 employs [11C]phosgene as the radiolabeling agent, starting with 22 to 23 GBq of [11C]CO2. The synthetic protocol involves the reaction of 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine hydrochloride with [11C]phosgene, followed by treatment with 3-(6,7-dimethoxyquinozolin-4-yloxy)aniline.
The radiochemical synthesis yields 0.70 to 1.34 GBq of [11C]CEP-32496 at the end of synthesis, with an averaged radiochemical yield of 15% ± 4.5% based on [11C]CO2, decay corrected at the end of bombardment. The radiochemical purity exceeds 98% and the molar activity ranges from 40 to 85 GBq/μmol at the end of synthesis. This radiolabeling methodology enables the preparation of high-purity radiotracer material suitable for biological imaging studies.
CEP-32496 exhibits distinct solubility characteristics that reflect its lipophilic nature and structural composition. The compound demonstrates limited aqueous solubility, being insoluble in water and ethanol, while showing significant solubility in dimethyl sulfoxide at concentrations of ≥25.85 mg/mL. This solubility profile is consistent with the compound's structural features, particularly the presence of fluorinated alkyl groups and aromatic heterocyclic systems that favor organic solvent environments.
The lipophilicity of CEP-32496 has been quantitatively determined through partition coefficient measurements between n-octanol and phosphate-buffered saline using the shake flask method. The compound exhibits a high logD value of 4.4, indicating substantial lipophilic character. This elevated lipophilicity value reflects the molecular structure's hydrophobic components, including the trifluoromethyl substituent and the extended aromatic system comprising both quinazoline and phenyl rings.
Computational analysis using XLogP3 methodology has calculated a logP value of 5, further confirming the compound's lipophilic properties. The high lipophilicity contributes to the compound's membrane permeability characteristics but may also influence its biodistribution patterns and cellular uptake mechanisms. The topological polar surface area has been computed as 121 Ų, which, when considered alongside the molecular weight and lipophilicity, provides insights into the compound's potential for biological membrane penetration.
Physicochemical Parameter | Value | Methodology |
---|---|---|
Solubility in DMSO | ≥25.85 mg/mL | Experimental |
Solubility in Water | Insoluble | Experimental |
Solubility in Ethanol | Insoluble | Experimental |
logD (octanol/PBS) | 4.4 | Shake flask method |
XLogP3-AA | 5 | Computational |
Topological Polar Surface Area | 121 Ų | Computational |
Hydrogen Bond Donors | 2 | Computational |
Hydrogen Bond Acceptors | 11 | Computational |
Rotatable Bonds | 7 | Computational |
The hydrogen bonding profile reveals 2 hydrogen bond donors and 11 hydrogen bond acceptors, indicating the molecule's capacity for intermolecular interactions through hydrogen bonding networks. The rotatable bond count of 7 suggests moderate molecular flexibility, which may influence the compound's conformational behavior in biological systems. These physicochemical parameters collectively contribute to understanding the compound's behavior in various chemical and biological environments.
CEP-32496 demonstrates exceptional metabolic stability across multiple preclinical species, as evidenced by comprehensive liver microsomal stability studies. The compound exhibits good stability in mouse, dog, monkey, and human liver microsomal preparations, with measured intrinsic clearance values consistently below 23 (μL/min)/mg across all tested species. This low intrinsic clearance indicates minimal metabolic degradation and suggests favorable pharmacokinetic properties.
The half-life (t1/2) values exceed 60 minutes in all liver microsomal assays, confirming the compound's resistance to enzymatic degradation. This stability profile is particularly significant for a small molecule kinase inhibitor, as many compounds in this class exhibit rapid metabolic clearance. The consistent stability across species suggests that the metabolic pathways for CEP-32496 are conserved among mammals, facilitating translation from preclinical studies to clinical applications.
Oral bioavailability studies in multiple preclinical species demonstrate that CEP-32496 maintains greater than 95% bioavailability in rats, dogs, and monkeys. This exceptional bioavailability, combined with the demonstrated metabolic stability, indicates that the compound possesses favorable absorption, distribution, metabolism, and excretion properties. The high bioavailability across species suggests that the compound is well-absorbed from the gastrointestinal tract and experiences minimal first-pass metabolism.
The stability data compilation reveals that CEP-32496 maintains its chemical integrity under physiological conditions across diverse biological systems. The compound's resistance to metabolic degradation likely stems from its structural features, including the strategic placement of fluorine atoms and the heterocyclic framework that may hinder enzymatic recognition and subsequent metabolism. These stability characteristics are crucial for maintaining therapeutic concentrations and ensuring consistent biological activity.
Species | Intrinsic Clearance | Half-life | Oral Bioavailability |
---|---|---|---|
Mouse | <23 (μL/min)/mg | >60 min | Not specified |
Dog | <23 (μL/min)/mg | >60 min | >95% |
Monkey | <23 (μL/min)/mg | >60 min | >95% |
Human | <23 (μL/min)/mg | >60 min | Not determined |
Rat | <23 (μL/min)/mg | >60 min | >95% |
The comprehensive stability profile across preclinical species provides strong evidence for CEP-32496's chemical robustness and metabolic resistance. These properties are essential for the compound's therapeutic potential and contribute to its favorable development profile as a kinase inhibitor with sustained biological activity.
CEP-32496 demonstrates exceptional binding affinity for the BRAF V600E mutant kinase through direct competitive binding assays [1]. The compound exhibits a dissociation constant (Kd) of 14 nanomolar against BRAF V600E, compared to 36 nanomolar for wild-type BRAF [1] [2]. This represents a 2.6-fold selectivity preference for the mutated form over the wild-type kinase [1].
Comprehensive kinase selectivity profiling using the Ambit KinomeScan assay revealed that CEP-32496 binds to approximately 30% of the 356 unique nonmutant kinases tested with a Kd value of 3 micromolar or less [1]. This generated a selectivity score S(3 micromolar) value of 0.3, indicating modest kinase selectivity in biochemical binding assays [1].
Table 1: Binding Affinity Data for CEP-32496
Kinase Target | Ambit Kinome Scan Kd (nmol/L) | Millipore Enzyme IC50 (nmol/L) | Cellular IC50 (nmol/L, human cell line) |
---|---|---|---|
BRAF | 36 | Not available | 2,736 (Hs578T), 6,631 (LNCaP) |
BRAF V600E | 14 | Not available | 60 (Colo-205), 84 (A375) |
c-Raf | 39 | 146 | ≥3000 (HeLa) |
ABL, BCR-ABL | 2.8 | 6 | 39 (K562; ABL), 70 (K562; BCR-ABL) |
RET | 1.5 | 7 | 21 (TT-1) |
EPHA2 | 14 | 41 | 27 (BxPC-3) |
CEP-32496 effectively inhibits mitogen-activated protein kinase kinase (MEK) phosphorylation, which represents the direct downstream target of BRAF V600E [1] [6]. In mechanistic cellular assays measuring MEK phosphorylation inhibition, CEP-32496 demonstrated IC50 values of 84 nanomolar in A375 melanoma cells and 60 nanomolar in Colo-205 colorectal cancer cells [1] [6].
The compound also exhibits potent inhibition of extracellular signal-regulated kinase (ERK) phosphorylation in tumor xenograft models [1]. In BRAF V600E-positive subcutaneous Colo-205 tumor xenografts, CEP-32496 administration resulted in dose-dependent inhibition of both phosphorylated MEK and phosphorylated ERK in tumor lysates [1]. The inhibition of normalized phosphorylated ERK was more robust and sustained compared to phosphorylated MEK inhibition [1].
CEP-32496 exhibits significant cross-reactivity with several kinases beyond BRAF V600E [1] [3]. The compound demonstrates binding affinity for c-Raf with a Kd value of 39 nanomolar, similar to its affinity for wild-type BRAF [1]. However, in cellular assays, CEP-32496 lacks appreciable c-Raf inhibitory activity with IC50 values exceeding 3,000 nanomolar in HeLa cells [1].
For RET kinase, CEP-32496 shows exceptionally high binding affinity with a Kd of 1.5 nanomolar and demonstrates potent cellular inhibition with an IC50 of 21 nanomolar in TT-1 medullary thyroid carcinoma cells [1]. Similarly, EPHA2 kinase exhibits strong binding interaction with CEP-32496, showing a Kd of 14 nanomolar and cellular IC50 of 27 nanomolar in BxPC-3 pancreatic carcinoma cells [1].
Table 2: Cross-Reactivity Profile of CEP-32496
Target Kinase | Binding Kd (nmol/L) | Enzyme IC50 (nmol/L) | Cellular Activity (IC50, nmol/L) |
---|---|---|---|
c-Raf | 39 | 146 | ≥3,000 (HeLa) |
RET | 1.5 | 7 | 21 (TT-1) |
EPHA2 | 14 | 41 | 27 (BxPC-3) |
KDR/VEGFR2 | 7.9 | 43 | ≥700 (HUVEC) |
FLT-1/VEGFR1 | 14 | 1 | ≥1,000 (HUVEC) |
LCK | 2.2 | 15 | 694 (Jurkat) |
CEP-32496 demonstrates remarkable selectivity for tumor cell lines harboring the BRAF V600E mutation compared to wild-type BRAF cell lines [1] [8]. In comprehensive cytotoxicity profiling, the compound showed a 15- to 85-fold shift in cell viability between mutant and wild-type BRAF-expressing cell lines [1].
Table 3: Cellular Cytotoxicity Profile of CEP-32496
Cell Line | BRAF Status | IC50 (nmol/L) | Fold Selectivity vs Wild-type |
---|---|---|---|
A375 | V600E (Homozygous) | 78 | Reference (mutant) |
Colo-679 | V600E (Homozygous) | 211 | Reference (mutant) |
SK-MEL-28 | V600E (Homozygous) | 454 | Reference (mutant) |
HT-144 | V600E (Homozygous) | 228 | Reference (mutant) |
Colo-205 | V600E (Heterozygous) | 36 | Reference (mutant) |
HCT116 | Wild-type | 669 | 18.6-fold vs A375 |
Hs578T | Wild-type | 2,736 | 35.1-fold vs A375 |
LNCaP | Wild-type | 6,631 | 85.0-fold vs A375 |
DU145 | Wild-type | 2,911 | 37.3-fold vs A375 |
PC-3 | Wild-type | 6,257 | 80.2-fold vs A375 |
The selectivity profile demonstrates that CEP-32496 exhibits potent cytotoxic activity against BRAF V600E-mutant cell lines with IC50 values ranging from 36 to 454 nanomolar [1]. In contrast, wild-type BRAF cell lines showed significantly reduced sensitivity with IC50 values ranging from 669 to 6,631 nanomolar [1]. The only exception was the HCT116 colon cancer cell line, which harbors a RAS mutation and wild-type p53, a combination previously shown to confer sensitivity to mitogen-activated protein kinase pathway inhibition [1].